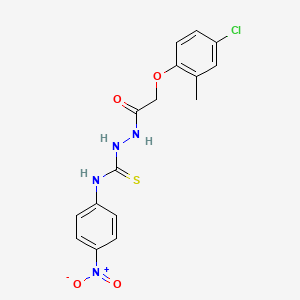
methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate” is a chemical compound with the IUPAC name "methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H9NO4/c1-17-12(16)8-3-2-4-9(7-8)13-10(14)5-6-11(13)15/h2-7H,1H3 . This indicates that the compound has a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a benzofuran ring (a fused aromatic ring system consisting of a benzene ring and a furan ring) in its structure. Physical and Chemical Properties Analysis
The compound has a molecular weight of 237.24 . Other physical and chemical properties such as melting point, boiling point, density, and pKa are not available in the retrieved data.Aplicaciones Científicas De Investigación
Chemical Interactions and Synthesis
Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate shows unique reactivity in various chemical interactions. For instance, it reacted with carbocyclic enol to produce a tetraone compound through a spiro heterocyclization process, revealing its potential in complex chemical syntheses (Dubovtsev et al., 2019). Additionally, its reaction with 3-amino-5,5-dimethylcyclohex-2-en-1-ones led to the formation of triones, indicating its versatility in creating diverse molecular structures (Silaichev et al., 2012).
Molecular and Crystal Structure Analysis
The compound's ability to form various structures is further exemplified in its reaction with substituted 1-methyl-3,4-dihydroisoquinolines, leading to the synthesis of complex molecular structures like 13-azagonanes (Bannikova et al., 2008). Such reactions are significant for understanding molecular interactions and structural analysis in organic chemistry.
Applications in Organotin(IV) Complexes
The chemical has also been used in the synthesis and characterization of organotin(IV) complexes, highlighting its role in the development of materials with potential biological applications. These complexes have been tested against various bacteria and fungi, showcasing the compound's relevance in biomedical research (Shahid et al., 2005).
Novel Derivative Synthesis
Innovative derivatives of the compound have been synthesized, further demonstrating its utility in creating new chemical entities. For example, new derivatives like triazafulvalene systems were synthesized, opening avenues for research in complex chemical systems (Uršič et al., 2010).
Cohesive Energy Densities in Molecular Systems
The solubility parameters of derivatives of this compound were measured in various solvents, contributing to a systematic approach to solvent selection based on cohesive energy densities. This application is pivotal in optimizing solvents for specific molecular systems (Walker et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-(2,5-dioxopyrrol-1-yl)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c1-19-14(18)13-12(15-10(16)6-7-11(15)17)8-4-2-3-5-9(8)20-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRIAFGESQBKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-tert-butyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2918246.png)
![5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2918248.png)
![2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole](/img/structure/B2918250.png)
![3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2918251.png)
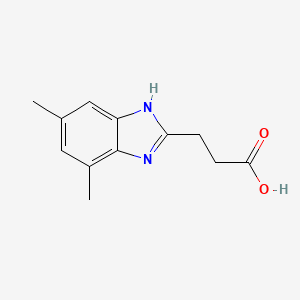
![8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2918255.png)
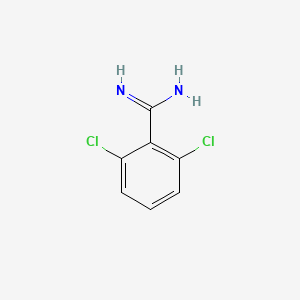
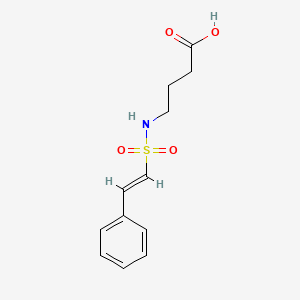
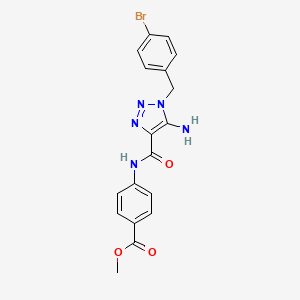
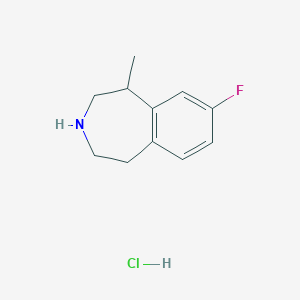
![Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate](/img/structure/B2918263.png)
![2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2918265.png)
